molecular formula C13H13N3O4 B5322471 ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate

ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate

Cat. No.: B5322471
M. Wt: 275.26 g/mol
InChI Key: AVORLJPFCNDURW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with an isoxazolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3-isoxazolylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or isoxazoles.

Scientific Research Applications

Ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-(1,2-oxazol-3-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-19-12(17)9-3-5-10(6-4-9)14-13(18)15-11-7-8-20-16-11/h3-8H,2H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVORLJPFCNDURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797051
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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